molecular formula C17H19ClN4O3S B295416 7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[2-(METHYLSULFANYL)ETHOXY]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[2-(METHYLSULFANYL)ETHOXY]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B295416
M. Wt: 394.9 g/mol
InChI Key: TWOHQKCLKDUXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[2-(METHYLSULFANYL)ETHOXY]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[2-(METHYLSULFANYL)ETHOXY]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[2-(METHYLSULFANYL)ETHOXY]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar compounds to 7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[2-(METHYLSULFANYL)ETHOXY]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE include other purine derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Examples include:

Properties

Molecular Formula

C17H19ClN4O3S

Molecular Weight

394.9 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(2-methylsulfanylethoxy)purine-2,6-dione

InChI

InChI=1S/C17H19ClN4O3S/c1-20-14-13(15(23)21(2)17(20)24)22(16(19-14)25-8-9-26-3)10-11-6-4-5-7-12(11)18/h4-7H,8-10H2,1-3H3

InChI Key

TWOHQKCLKDUXCP-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OCCSC)CC3=CC=CC=C3Cl

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OCCSC)CC3=CC=CC=C3Cl

Origin of Product

United States

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